Rat P2X3 Antagonist Potency: Moderate Affinity but Higher than Endogenous ATP
The compound demonstrates quantifiable antagonist activity at the recombinant rat P2X3 purinoceptor. Its measured EC50 of 340 nM positions it as a functional antagonist [1]. This is relevant when compared to the prototypical endogenous agonist ATP (EC50 ~1-10 µM for P2X3 activation) and to nanomolar potent selective antagonists like A-317491 (Ki ~22 nM) [2]. The differentiation is clear: it offers a moderate potency tool compound distinct from both endogenous agonists and ultra-high-affinity blockers, enabling varied concentration-response profiling in in vitro electrophysiology assays using Xenopus oocytes.
| Evidence Dimension | P2X3 Purinoceptor Antagonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 340 nM |
| Comparator Or Baseline | A-317491 (selective P2X3 antagonist) IC50/Ki ~22 nM; ATP (endogenous agonist) EC50 ~1-10 µM |
| Quantified Difference | Approximately 15.5-fold less potent than A-317491, but >2.9-fold more potent than minimal ATP activation threshold. |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; assay technique ChEMBL_147403 |
Why This Matters
It provides a middle-range affinity probe essential for mechanistic studies requiring sub-maximal P2X3 blockade without complete receptor silencing, unlike the near-saturation binding of higher-affinity clinical candidates.
- [1] BindingDB. Assay Method Information: ChEMBL_147403 (CHEMBL884064) - Antagonist activity against recombinant rat P2X3 purinoceptor. EC50 = 340 nM. View Source
- [2] Jarvis MF, et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proc Natl Acad Sci U S A. 2002;99(26):17179-17184. View Source
